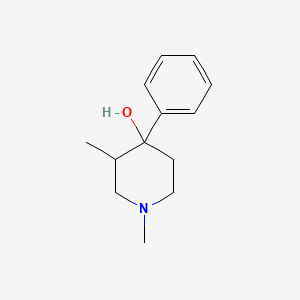![molecular formula C18H18N4 B5112718 N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline, also known as DMQD, is a chemical compound that has received significant attention in scientific research due to its unique properties. It is a diazo compound that has been used as a dye and a reagent in organic synthesis. In recent years, DMQD has been studied for its potential applications in various fields, including materials science, biotechnology, and medicine.
作用机制
The mechanism of action of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline is not fully understood, but it is believed to involve the formation of free radicals upon exposure to light. These free radicals can cause damage to cells and tissues, which can be exploited for therapeutic purposes. In materials science, the electronic properties of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline and its derivatives are believed to be responsible for their semiconducting behavior.
Biochemical and Physiological Effects
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline can accumulate in various tissues, including the liver, spleen, and kidneys, but its toxicity profile is not well understood.
实验室实验的优点和局限性
The advantages of using N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline in lab experiments include its ease of synthesis, its stability under ambient conditions, and its ability to form complexes with metal ions. However, its potential toxicity and the need for light activation limit its use in certain applications. Additionally, the lack of a detailed understanding of its mechanism of action makes it difficult to predict its behavior in complex biological systems.
未来方向
There are several future directions for research on N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline. One area of interest is the development of new synthetic methods for N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline and its derivatives. Another area is the exploration of its potential applications in nanotechnology, particularly in the development of new materials with unique electronic and optical properties. In biotechnology, further studies are needed to understand the mechanism of action of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline and its potential as a photosensitizer in photodynamic therapy. Additionally, more research is needed to determine its toxicity profile and potential side effects in vivo.
合成方法
The synthesis of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline is a multistep process that involves the reaction of 2-methyl-6-nitroquinoline with sodium hydride, followed by the reduction of the resulting intermediate with sodium dithionite. The final step involves the diazotization of the resulting amine with sodium nitrite in the presence of hydrochloric acid. The purity and yield of the final product can be improved by recrystallization and column chromatography.
科学研究应用
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline has been extensively studied for its potential applications in materials science. It has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as solar cells and light-emitting diodes. In biotechnology, N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer.
属性
IUPAC Name |
N,N-dimethyl-4-[(2-methylquinolin-6-yl)diazenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-4-5-14-12-16(8-11-18(14)19-13)21-20-15-6-9-17(10-7-15)22(2)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNPCNUDYIKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038041 |
Source


|
| Record name | Benzenamine, N,N-dimethyl-4-[2-(2-methyl-6-quinolinyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N,N-dimethyl-4-[2-(2-methyl-6-quinolinyl)diazenyl]- | |
CAS RN |
30937-74-7 |
Source


|
| Record name | Benzenamine, N,N-dimethyl-4-[2-(2-methyl-6-quinolinyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)

![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)

